Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h6-7,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAINZGNJMZZXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90526608 | |

| Record name | Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89228-42-2 | |

| Record name | Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90526608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to a Tetralin Scaffold: The Case of Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Senior Application Scientist Note: Initial database and literature searches for the requested compound, Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate , did not yield a specific CAS number or sufficient technical data to construct a comprehensive guide. This suggests the compound is not widely commercialized or extensively documented in accessible scientific literature.

However, a closely related and well-characterized structural isomer, Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate , is readily documented. Given the shared tetralin core, this isomer serves as an excellent, data-rich proxy for understanding the chemical and physical nature of this compound class. This guide will, therefore, focus on this well-documented analogue, providing the in-depth technical insights required by researchers and drug development professionals.

Structural Isomerism Analysis

To ensure clarity, the structural distinction between the requested compound and the subject of this guide is illustrated below. The key difference lies in the substitution pattern on the aromatic ring.

Caption: Structural comparison of the requested isomer vs. the documented guide subject.

Compound Identification and Overview

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a bifunctional organic molecule belonging to the tetralin class of compounds. Tetralins are hydrogenated naphthalene derivatives that serve as valuable scaffolds in medicinal chemistry and materials science.[1] The presence of a hydroxyl group (a hydrogen bond donor and potential site for etherification) and a methyl ester (a hydrogen bond acceptor and hydrolyzable group) makes this molecule a versatile intermediate for further chemical elaboration.

| Identifier | Value |

| CAS Number | 59604-96-5[2][3][4] |

| IUPAC Name | Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate[2] |

| Molecular Formula | C₁₂H₁₄O₃[2][4] |

| Synonyms | 2-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid methyl ester, Methyl 6-hydroxytetralin-5-carboxylate, Methyl 2-hydroxy-5,6,7,8-tetrahydro-1-naphthoate[2] |

Physicochemical and Computed Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The data below is aggregated from computational predictions and available experimental values.

| Property | Value | Source |

| Molecular Weight | 206.24 g/mol | PubChem[2][4] |

| Form | Powder or fused solid | Thermo Scientific[5] |

| Appearance | Pale cream | Thermo Scientific[5] |

| Melting Point | 33.0 - 43.0 °C | Thermo Scientific[5] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bonds | 2 | PubChem[2] |

| Storage | Sealed in dry, room temperature | BLDpharm[3] |

Synthesis and Purification

A plausible synthetic pathway could involve the cyclization of a suitably substituted precursor to form a tetralone, followed by functional group manipulation. For instance, a Friedel-Crafts acylation of a protected phenol could be a key step.

Conceptual Experimental Workflow

The following diagram outlines a logical workflow for the synthesis, purification, and verification of a target compound like this.

Caption: General workflow for synthesis, purification, and analysis of the target compound.

Spectroscopic and Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of spectroscopic methods must be employed. Below are the expected characteristic signals for Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate .

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Two doublets would be expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two protons on the substituted benzene ring.

-

Aliphatic Protons: A series of multiplets would appear in the upfield region (~1.7-3.0 ppm) corresponding to the eight protons on the four CH₂ groups of the saturated ring.

-

Hydroxyl Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent, corresponding to the phenolic -OH group.

-

Methyl Protons: A sharp singlet at ~3.8-3.9 ppm corresponding to the three protons of the methyl ester (-OCH₃) group.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A signal in the downfield region (~170 ppm) for the ester C=O.

-

Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm).

-

Aliphatic Carbons: Four signals in the upfield region (~20-40 ppm) for the CH₂ groups.

-

Methyl Carbon: A signal around ~52 ppm for the -OCH₃ carbon.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ for the phenolic hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 206.24. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

-

Safety and Handling

Based on aggregated GHS information for this compound, appropriate safety precautions are mandatory.

-

Hazard Classification:

-

Recommended Precautions:

Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and perform a thorough risk assessment for any experimental procedure.

Potential Applications and Research Directions

The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[1] For example, related tetrahydronaphthalene amide derivatives have been investigated as inhibitors of Mycobacterium tuberculosis.[1]

The functional groups on Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate offer multiple avenues for derivatization:

-

Drug Discovery: The phenolic hydroxyl can be used as a handle to introduce various side chains via ether linkages to explore structure-activity relationships (SAR) for specific biological targets. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides.

-

Chemical Biology: The scaffold can be functionalized with fluorescent tags or biotin labels to create chemical probes for studying biological systems.

-

Materials Science: As a derivative of naphthalene, this compound could serve as a monomer or building block for novel polymers or liquid crystals, although this application is less explored.

References

-

PubChem. (n.d.). Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

RHENIUM BIO SCIENCE. (n.d.). Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate, 97%, Thermo Scientific Chemicals. Retrieved January 24, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 4-hydroxyquinoline-2-carboxylate (C11H9NO3). Retrieved January 24, 2026, from [Link]

-

Vera, W., & Banerjee, A. K. (2008). Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. Journal of Chemical Research, 2008(8), 449-450. Retrieved January 24, 2026, from [Link]

-

Singh, V., et al. (2018). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 143, 1755-1770. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

MOLBASE. (n.d.). methyl 8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O3 | CID 11600901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 59604-96-5|Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. Sci-Hub. Asymmetric Synthesis of Stereodefined 7-(Alk-1-enyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acids and Their Precursors, Bearing a Polar Group in the 8-Position, by the 3-Sulfonyl-1,3-oxazolidine Method / Synthesis, 2000 [sci-hub.box]

An In-depth Technical Guide to Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

This technical guide provides a comprehensive overview of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, a substituted tetralone derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into its chemical properties, potential synthesis strategies, and applications.

Core Molecular Attributes

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a member of the tetralone family, which are bicyclic aromatic ketones. The specific arrangement of the hydroxyl and methyl carboxylate groups on the tetrahydronaphthalene core dictates its unique chemical reactivity and potential biological activity. While specific experimental data for this particular isomer is not widely available, its fundamental properties can be defined.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | Inferred from isomeric structures[1][2][3][4] |

| Molecular Weight | 206.24 g/mol | Inferred from isomeric structures[1][2][3][4] |

| IUPAC Name | Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| CAS Number | Not available in searched databases |

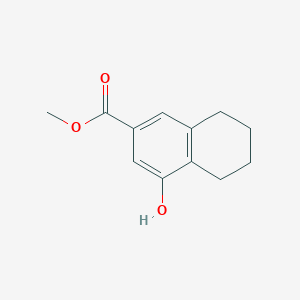

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Synthesis Strategies: A Mechanistic Perspective

A common and effective strategy involves the Friedel-Crafts acylation , a powerful tool for forming carbon-carbon bonds with aromatic rings.[7] This approach would likely begin with a suitably substituted benzene derivative and a succinic anhydride derivative. The subsequent intramolecular cyclization, often promoted by a strong acid, would then form the characteristic tetralone core.

A plausible synthetic workflow is outlined below:

Caption: A potential synthetic pathway to the target molecule.

Experimental Protocol Considerations:

-

Step 1: Friedel-Crafts Acylation: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is critical and depends on the reactivity of the aromatic substrate. The reaction is typically performed in an inert solvent.

-

Step 2: Reduction: The choice between Clemmensen (amalgamated zinc and HCl) and Wolff-Kishner (hydrazine and a strong base) reduction depends on the presence of other functional groups that might be sensitive to acidic or basic conditions.

-

Step 3: Intramolecular Cyclization: Strong acids like polyphosphoric acid (PPA) or sulfuric acid are commonly used to facilitate the ring-closing reaction.

-

Step 4: Esterification: The final carboxylic acid can be converted to the methyl ester using standard methods such as Fischer esterification (methanol with a catalytic amount of strong acid).

Potential Applications in Research and Development

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[6] Derivatives of tetralone have shown promise as inhibitors of various enzymes and as intermediates in the synthesis of complex molecules.

-

Fragrance and Flavor Intermediates: Certain tetralone derivatives are used as intermediates in the synthesis of fragrance compounds, particularly in creating musk-like scents for perfumes and personal care products.[8]

-

Drug Discovery: The tetralone core is a key component in a number of therapeutic agents. For instance, C7-substituted α-tetralone derivatives have been investigated as potent inhibitors of monoamine oxidase, suggesting their potential in developing treatments for conditions like Parkinson's disease and depression.[6] The specific substitution pattern of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate makes it a candidate for screening in various biological assays.

Safety and Handling

While specific toxicity data for Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is not available, information on isomeric compounds provides a basis for prudent laboratory practice. For instance, Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate is classified with the following hazards:

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Given these potential hazards, it is recommended to handle Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a molecule of interest due to its tetralone core, a structure with proven significance in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, this guide has provided a comprehensive overview of its fundamental properties, plausible synthetic routes based on established chemical principles, and potential areas of application. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential.

References

-

RHENIUM BIO SCIENCE. Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate, 97%, Thermo Scientific Chemicals. [Link]

-

Lead Sciences. Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate. [Link]

-

MySkinRecipes. Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. [Link]

-

PubChem. Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate. [Link]

-

PubChem. Methyl 5,6,7,8-tetrahydronaphthalene-1-carboxylate. [Link]

-

PubChemLite. Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (C12H14O3). [Link]

-

ACS Publications. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. [Link]

-

Organic Preparations and Procedures International. SYNTHESIS OF SUBSTITUTED 1-TETRALONES. [Link]

-

Organic Chemistry Portal. Tetralone synthesis. [Link]

-

PubMed. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. [Link]

-

Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]

Sources

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. 59604-96-5|Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate - Lead Sciences [lead-sciences.com]

- 4. Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O3 | CID 11600901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Introduction

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its unique structural motif, featuring a tetralone core with hydroxyl and carboxylate functionalities, makes it a versatile building block for drug discovery and development. This technical guide provides a comprehensive overview of two distinct and viable synthetic pathways for the preparation of this important compound, tailored for researchers, scientists, and professionals in the field of organic and medicinal chemistry. The presented methodologies are grounded in established chemical principles and supported by peer-reviewed literature, offering both theoretical understanding and practical insights.

Strategic Approaches to Synthesis

The synthesis of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be approached from two primary retrosynthetic disconnections. The first strategy involves the initial construction of the aromatic naphthalene core with the desired substituents, followed by the selective reduction of the unsubstituted ring. The second approach focuses on building the tetralone ring system first, with subsequent functionalization to introduce the hydroxyl and carboxylate groups. This guide will elaborate on both pathways, providing detailed experimental considerations and justifications for the chosen methodologies.

Pathway 1: Catalytic Hydrogenation of a Naphthoate Precursor

This elegant and efficient pathway commences with a commercially available or readily synthesized naphthoic acid derivative, which is then subjected to selective catalytic hydrogenation to yield the target tetrahydronaphthalene.

Logical Framework for Pathway 1

Caption: Synthetic scheme for Pathway 1.

Step-by-Step Experimental Protocols

Step 1: Esterification of 4-Hydroxy-2-naphthoic acid

The initial step involves the straightforward esterification of 4-hydroxy-2-naphthoic acid to its corresponding methyl ester. This is a classic Fischer esterification, driven to completion by the use of excess methanol which also serves as the solvent.

-

Protocol:

-

To a solution of 4-hydroxy-2-naphthoic acid (1.0 eq) in methanol (10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the reaction mixture at reflux for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude methyl 4-hydroxy-2-naphthoate, which can be purified by recrystallization or column chromatography.[1]

-

Causality of Experimental Choices: The use of a strong acid catalyst like sulfuric acid is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. Refluxing the reaction in an excess of methanol ensures that the equilibrium of this reversible reaction is shifted towards the product side.

Step 2: Selective Catalytic Hydrogenation

The key transformation in this pathway is the selective hydrogenation of the unsubstituted aromatic ring of methyl 4-hydroxy-2-naphthoate. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose, as it can facilitate the reduction of the less electron-rich aromatic ring while leaving the more electron-rich, substituted ring intact.

-

Protocol:

-

In a high-pressure hydrogenation vessel, dissolve methyl 4-hydroxy-2-naphthoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add 10% Palladium on carbon (5-10 mol%) to the solution.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi) and heat the reaction mixture to 50-80 °C.

-

Maintain the reaction under these conditions with vigorous stirring for 24-48 hours, monitoring the uptake of hydrogen.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

-

Purify the product by column chromatography on silica gel.

-

Causality of Experimental Choices: The choice of Pd/C as the catalyst is critical for the regioselectivity of the hydrogenation. The electron-donating hydroxyl group on one of the aromatic rings deactivates it towards reduction, allowing for the selective hydrogenation of the other ring. The reaction is performed under pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.

Data Summary for Pathway 1

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Esterification | Methanol, H₂SO₄ | >90% |

| 2 | Hydrogenation | H₂, 10% Pd/C | 70-85% |

Pathway 2: Tetralone Construction via Stobbe Condensation followed by Functionalization

This pathway builds the tetralone core from acyclic precursors using a Stobbe condensation, a powerful carbon-carbon bond-forming reaction. Subsequent aromatization and functionalization steps lead to the target molecule.

Logical Framework for Pathway 2

Caption: Synthetic scheme for Pathway 2.

Step-by-Step Experimental Protocols

Step 1: Stobbe Condensation

The Stobbe condensation involves the reaction of a carbonyl compound with a succinic ester in the presence of a strong base to form an alkylidene succinic acid or its corresponding ester.[2][3]

-

Protocol:

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

-

To the cooled sodium ethoxide solution, add a mixture of a suitably substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq) and diethyl succinate (1.2 eq) dropwise at a temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.

-

Extract the product with ether, and then extract the ethereal solution with a sodium carbonate solution.

-

Acidify the aqueous carbonate extract to precipitate the alkylidene succinic acid half-ester.

-

Filter, wash with water, and dry the product.

-

Causality of Experimental Choices: The strong base (sodium ethoxide) is required to deprotonate the α-carbon of the diethyl succinate, forming the reactive enolate. The reaction is typically run at low temperatures to control the exothermicity and minimize side reactions. The workup procedure is designed to separate the acidic product from the neutral starting materials.

Step 2: Reduction and Intramolecular Friedel-Crafts Cyclization

The product from the Stobbe condensation is first hydrogenated to saturate the double bond and then cyclized under acidic conditions to form the tetralone ring.

-

Protocol:

-

Dissolve the alkylidene succinic acid half-ester (1.0 eq) in ethanol and subject it to catalytic hydrogenation over 10% Pd/C under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

After filtration of the catalyst, concentrate the solution to obtain the corresponding succinic acid derivative.

-

Add the crude succinic acid derivative to polyphosphoric acid (PPA) and heat the mixture at 80-100 °C for 1-2 hours with stirring.

-

Pour the hot mixture onto crushed ice, and extract the product with ethyl acetate.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tetralone carboxylic acid.

-

Causality of Experimental Choices: Catalytic hydrogenation reduces the exocyclic double bond formed during the Stobbe condensation. Polyphosphoric acid is an excellent reagent for intramolecular Friedel-Crafts acylation, promoting the cyclization of the carboxylic acid onto the aromatic ring to form the tetralone.

Step 3: Aromatization and Esterification

The final steps involve the aromatization of the tetralone to a naphthol, followed by esterification of the carboxylic acid.

-

Protocol:

-

Dissolve the tetralone carboxylic acid (1.0 eq) in dioxane and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture, filter to remove the hydroquinone byproduct, and concentrate the filtrate.

-

Purify the resulting 4-hydroxy-2-naphthoic acid by column chromatography.

-

Esterify the purified naphthoic acid using the Fischer esterification method as described in Pathway 1, Step 1.

-

Causality of Experimental Choices: DDQ is a powerful dehydrogenating agent that can effectively aromatize the tetralone ring to the corresponding naphthol.[4] The subsequent esterification is a standard and high-yielding transformation.

Data Summary for Pathway 2

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Stobbe Condensation | NaOEt, Diethyl Succinate | 60-75% |

| 2 | Reduction & Cyclization | H₂, Pd/C; PPA | 70-80% |

| 3 | Aromatization & Esterification | DDQ; MeOH, H⁺ | 65-75% (over 2 steps) |

Conclusion

This technical guide has detailed two robust and scientifically sound synthetic pathways for the preparation of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Pathway 1 offers a more direct route, leveraging the selective hydrogenation of a readily accessible naphthoate precursor. Pathway 2 provides a more convergent approach, constructing the core tetralone structure via a Stobbe condensation followed by a series of functional group manipulations.

The choice between these pathways will depend on the availability of starting materials, desired scale of the synthesis, and the specific expertise of the research team. Both routes are well-precedented in the chemical literature for analogous transformations and provide a solid foundation for the successful synthesis of this valuable intermediate. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

References

-

Kim, S., et al. (2010). Methyl 6-dimethylamino-4-hydroxy-2-naphthoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o230. [Link]

-

Stobbe, H. (1899). Condensation des Benzophenons mit Bernsteinsäureester. Justus Liebigs Annalen der Chemie, 308(1–2), 89–114. [Link]

-

Organic Chemistry Portal. Stobbe Condensation. [Link]

-

Bouziane, A., et al. (2022). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega, 7(38), 34267–34279. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing this and related molecular scaffolds. The guide offers a comprehensive interpretation of the expected spectral features, underpinned by established principles of NMR spectroscopy and comparative data from analogous structures.

Introduction

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a substituted tetralone derivative. The tetralone core is a significant pharmacophore found in a variety of biologically active compounds. A thorough understanding of its spectral characteristics is paramount for unambiguous structural confirmation, purity assessment, and for providing insights into its electronic and conformational properties. This guide will delve into the predicted ¹H and ¹³C NMR spectra, offering a rationale for the chemical shifts, multiplicities, and coupling constants based on the electronic effects of the substituents and the geometry of the bicyclic system.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate. These predictions are based on established substituent effects on aromatic and aliphatic systems, and by drawing comparisons with structurally related compounds such as 1-tetralone and other substituted tetralin derivatives.[1][2][3] The exact chemical shifts can vary depending on the solvent and concentration.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-1 (aromatic) | 7.8 - 8.0 | s | - | Deshielded by the adjacent carbonyl group and the ester functionality. |

| H-3 (aromatic) | 6.8 - 7.0 | s | - | Shielded by the hydroxyl group. |

| -OH (hydroxyl) | 5.0 - 6.0 | br s | - | Chemical shift is concentration and temperature dependent.[4] |

| -OCH₃ (ester methyl) | 3.8 - 3.9 | s | - | Typical chemical shift for a methyl ester. |

| H-8 (aliphatic) | 2.8 - 3.0 | t | 6.0 - 7.0 | Benzylic protons, deshielded by the aromatic ring. |

| H-5 (aliphatic) | 2.5 - 2.7 | t | 6.0 - 7.0 | Aliphatic protons adjacent to the aromatic ring. |

| H-6, H-7 (aliphatic) | 1.8 - 2.0 | m | - | Overlapping multiplets for the two methylene groups in the saturated ring. |

Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (ketone) | 195 - 200 | Typical chemical shift for a ketone carbonyl. |

| C=O (ester) | 165 - 170 | Typical chemical shift for an ester carbonyl. |

| C-4 (aromatic) | 155 - 160 | Carbon bearing the hydroxyl group, significantly deshielded. |

| C-4a (aromatic) | 140 - 145 | Quaternary carbon at the ring junction. |

| C-8a (aromatic) | 130 - 135 | Quaternary carbon at the ring junction. |

| C-1 (aromatic) | 125 - 130 | Aromatic CH. |

| C-2 (aromatic) | 115 - 120 | Carbon bearing the ester group. |

| C-3 (aromatic) | 110 - 115 | Aromatic CH, shielded by the hydroxyl group. |

| -OCH₃ (ester methyl) | 51 - 53 | Typical chemical shift for a methyl ester carbon. |

| C-8 (aliphatic) | 29 - 32 | Benzylic carbon. |

| C-5 (aliphatic) | 22 - 25 | Aliphatic carbon adjacent to the aromatic ring. |

| C-6, C-7 (aliphatic) | 20 - 23 | Aliphatic methylene carbons. |

Interpretation and Rationale

The predicted spectral data are a direct reflection of the molecular structure of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

-

Aromatic Region (¹H NMR): The two aromatic protons, H-1 and H-3, are expected to appear as singlets due to the substitution pattern. H-1 is significantly downfield due to the anisotropic effect of the neighboring carbonyl group of the ester and the ketone. The hydroxyl group at C-4 is an electron-donating group, which increases the electron density at the ortho and para positions, thus shielding H-3 and shifting it upfield. The phenolic hydroxyl proton itself will appear as a broad singlet, with its chemical shift being highly dependent on experimental conditions.[4]

-

Aliphatic Region (¹H NMR): The tetrahydronaphthalene ring contains four methylene groups. The protons at C-8 and C-5 are adjacent to the aromatic ring and are therefore deshielded, appearing as triplets due to coupling with their respective neighboring CH₂ groups. The protons at C-6 and C-7 are more shielded and are expected to resonate as a complex multiplet.

-

¹³C NMR Spectrum: The carbonyl carbons of the ketone and the ester are the most deshielded carbons in the molecule. The aromatic carbons show a wide range of chemical shifts due to the different substituents. C-4, attached to the electron-donating hydroxyl group, will be significantly deshielded. The carbons bearing electron-withdrawing groups (C-2 and the carbonyl carbons) will also be downfield. The aliphatic carbons will appear in the upfield region of the spectrum, with the benzylic carbon (C-8) being the most deshielded among them.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a typical procedure for the analysis of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good dissolving power and relatively clean spectral window. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

-

Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[5][6] Modern spectrometers can also reference the spectra to the residual solvent peak.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is recommended for detailed analysis.[5]

-

Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

-

Data Processing: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and the peaks are integrated and picked.

Structural Verification and Further Analysis

While ¹H and ¹³C NMR provide foundational structural information, a more in-depth analysis can be achieved through two-dimensional (2D) NMR experiments.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the aliphatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals for the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the connectivity of the different fragments of the molecule.

The following diagram illustrates the key expected HMBC correlations that would confirm the structure of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate. The provided data and interpretations serve as a valuable resource for scientists involved in the synthesis and characterization of this and related compounds. The outlined experimental protocols offer a standardized approach to data acquisition, ensuring quality and reproducibility. For unequivocal structural elucidation, it is highly recommended to perform a full suite of 2D NMR experiments in conjunction with other analytical techniques such as mass spectrometry and infrared spectroscopy.

References

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved from [Link]

-

1-Tetralone | C10H10O | CID 10724. PubChem. Retrieved from [Link]

-

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O3 | CID 11600901. PubChem. Retrieved from [Link]

-

Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate, 97%, Thermo Scientific Chemicals. Rhenium Bio Science. Retrieved from [Link]

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

-

Analysis of the 1H NMR spectrum of α‐tetralone. (1974). Semantic Scholar. Retrieved from [Link]

-

Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

-

Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][7]Diazepine-2-Carboxylates. (2023). ChemRxiv. Retrieved from [Link]

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024). National Institutes of Health. Retrieved from [Link]

-

Proton NMR Table. Michigan State University Department of Chemistry. Retrieved from [Link]

-

Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. (2026). The Journal of Organic Chemistry. Retrieved from [Link]

-

Tetralin | C10H12 | MD Topology | NMR | X-Ray. University of Ljubljana. Retrieved from [Link]

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (2007). MDPI. Retrieved from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Calgary. Retrieved from [Link]

-

Supporting Information - F-THENA: A Chiral Derivatizing Agent for the Determination of the Absolute Configuration of Secondary Aromatic Alcohols with Self-Validating System. The Royal Society of Chemistry. Retrieved from [Link]

-

The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. PubMed. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H31668.03 [thermofisher.com]

An In-depth Technical Guide to the Potential Biological Activity of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Introduction: The Tetralone Scaffold as a Privileged Structure in Medicinal Chemistry

The tetralone scaffold, a bicyclic aromatic ketone, is a cornerstone in the synthesis of a multitude of pharmacologically active compounds.[1][2] Its rigid structure, combined with the potential for diverse functionalization, has made it a "privileged structure" in drug discovery, leading to the development of agents with applications ranging from anticancer and anti-inflammatory to central nervous system (CNS) modulation.[2][3] Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a specific derivative of this promising class of molecules. While direct studies on this particular compound are not extensively documented in publicly available literature, its structural features suggest a high potential for significant biological activity. This guide will, therefore, provide a comprehensive overview of the potential biological activities of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, drawing upon the established pharmacology of the broader tetralone class. We will delve into hypothesized mechanisms of action, propose detailed experimental workflows for their validation, and provide in-silico insights into its potential molecular interactions.

Chemical Profile and Synthesis

Chemical Structure:

-

IUPAC Name: Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

-

CAS Number: 89228-42-2

-

Molecular Formula: C12H14O3

-

Molecular Weight: 206.24 g/mol

The synthesis of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be achieved through several established synthetic routes for tetralone derivatives. A common approach involves the Friedel-Crafts acylation of a suitable benzene derivative followed by cyclization and subsequent functional group manipulations.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive research into tetralone derivatives, we can hypothesize several key biological activities for Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Anti-inflammatory Activity via MIF Tautomerase Inhibition

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine implicated in a range of inflammatory diseases.[4][5] The tautomerase activity of MIF is crucial for its pro-inflammatory functions. Several tetralone derivatives have been identified as potent inhibitors of MIF tautomerase activity, thereby reducing inflammatory responses.[4][5] The α,β-unsaturated ketone motif present in the tetralone ring is a key structural feature for this inhibitory activity.

Proposed Mechanism of Action:

Experimental Validation Workflow:

An essential step in validating this hypothesis is to assess the compound's ability to inhibit MIF tautomerase activity and subsequently reduce inflammatory responses in cellular models.

Protocol 1: In Vitro MIF Tautomerase Activity Assay

-

Reagents and Materials:

-

Recombinant human MIF

-

L-dopachrome methyl ester (substrate)

-

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (test compound)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add recombinant human MIF to a reaction buffer.

-

Add varying concentrations of the test compound to the wells.

-

Initiate the reaction by adding the substrate, L-dopachrome methyl ester.

-

Measure the decrease in absorbance at 475 nm over time, which corresponds to the tautomerization of the substrate.

-

Calculate the IC50 value of the test compound.

-

Protocol 2: Cellular Anti-inflammatory Assay in Macrophages

-

Cell Line: RAW 264.7 murine macrophages

-

Procedure:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Assess the activation of the NF-κB pathway using a reporter assay or Western blotting for phosphorylated NF-κB subunits.

-

Anticancer Activity

The tetralone scaffold is present in numerous compounds with demonstrated anticancer activity.[3][6] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Potential Anticancer Mechanisms:

Experimental Validation Workflow:

Protocol 3: In Vitro Cytotoxicity Screening

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

Calculate the IC50 value for each cell line.

-

Protocol 4: Apoptosis and Cell Cycle Analysis

-

Cell Line: A cancer cell line showing high sensitivity in the cytotoxicity screen.

-

Procedure:

-

Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.

-

For Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

-

For Cell Cycle: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

-

Antioxidant Activity

The phenolic hydroxyl group in the structure of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate suggests potential antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[7][8]

Proposed Antioxidant Mechanism:

The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing a chain reaction of oxidative damage.

Experimental Validation Workflow:

Protocol 5: DPPH Radical Scavenging Assay

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), test compound, ascorbic acid (positive control).

-

Procedure:

-

Prepare a methanolic solution of DPPH.

-

Add different concentrations of the test compound to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

In-Silico Analysis: Molecular Docking and ADMET Prediction

To further guide experimental efforts, in-silico tools can be employed to predict the compound's binding affinity to potential protein targets and its pharmacokinetic properties.

Molecular Docking:

Molecular docking simulations can be performed to predict the binding mode and affinity of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate to the active site of proteins such as MIF tautomerase or key enzymes in cancer signaling pathways. This can provide insights into the structural basis of its potential activity and guide the design of more potent analogs.[9]

ADMET Prediction:

Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This information is crucial for early-stage drug development to assess its potential as a therapeutic agent.

| ADMET Property | Predicted Value | Interpretation |

| LogP | 2.5 - 3.5 | Good oral bioavailability predicted |

| Molecular Weight | 206.24 g/mol | Compliant with Lipinski's Rule of Five |

| H-bond Donors | 1 | Compliant with Lipinski's Rule of Five |

| H-bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Predicted Toxicity | Low | Further in-vivo studies required |

Note: The values in this table are hypothetical and would need to be generated using appropriate QSAR and ADMET prediction software.

Conclusion and Future Directions

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, as a member of the versatile tetralone family, holds considerable promise for a range of biological activities, most notably in the areas of anti-inflammatory and anticancer research. The structural features of this compound warrant a thorough investigation into its therapeutic potential. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path for the systematic evaluation of its biological properties. Future research should focus on the synthesis and in-vitro and in-vivo validation of the hypothesized activities. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogs, will be instrumental in optimizing the potency and selectivity of this promising scaffold.

References

- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - Taylor & Francis Online. (2021, July 6).

- Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | C12H14O3 | CID 11600901. PubChem.

- (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications - ResearchGate.

- Tetralone Scaffolds and Their Potential Therapeutic Applications - Ingenta Connect. (2021, March 1).

- EP0661259A1 - Substituted (5,6)-dihydronaphthalenyl compounds having retinoid-like activity - Google Patents.

- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl - MDPI. (2021, November 16).

- The Green Synthesis, Characterization, and Molecular Docking Study of Tetralone-Linked Pyrazole Chalcones - IJPPR. (2023, October 30).

- SYNTHESIS, TUMOR INHIBITORY AND ANTIOXIDANT ACTIVITY OF NEW POLYFUNCTIONALLY 2-SUBSTITUTED 5,6,7,8-TETRAHYDRO.

- Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties - ResearchGate. (2025, August 5).

- Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities | ACS Omega - ACS Publications. (2024, September 11).

- Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed. (2022, January 5).

- Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - NIH.

- Design, Synthesis And In Silico Studies Of Chalcone-Based Tetralone Derivatives For Biological Activity | Frontiers in Health Informatics. (2024, December 27).

- Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC - NIH.

- In Silico Evaluation of ?-Tetralone Derivatives Targeting PfFNT: Drug-Likeness, ADMET Profiling, and Molecular Docking Studies - International Journal of Pharmaceutical Sciences.

- Antioxidative Indenone and Benzophenone Derivatives from the Mangrove-Derived Fungus Cytospora heveae NSHSJ-2 - MDPI. (2023, March 14).

- METHYL 4-HYDROXY-5,6,7,8-TETRAHYDRONAPHTHALENE-2 ...

- Antioxidant activity of aryltetralone lignans and derivatives from Virola sebifera (Aubl.) | Request PDF - ResearchGate. (2025, August 7).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

An In-Depth Technical Guide to Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate: A Historical and Synthetic Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a notable organic compound featuring a tetralin scaffold, a core structure present in numerous biologically active molecules.[1] This guide provides a comprehensive historical and synthetic overview of this compound, addressing a notable gap in consolidated literature. While a direct historical synthesis is not extensively documented, this paper constructs a scientifically rigorous, plausible synthetic pathway based on established organic chemistry principles and analogous transformations reported for related compounds. Furthermore, the potential biological significance of this molecule is explored in the context of the known activities of structurally similar tetralin and tetralone derivatives, which have shown promise in areas such as oncology and infectious diseases.[1][2]

Introduction: The Tetralin Scaffold in Medicinal Chemistry

The 5,6,7,8-tetrahydronaphthalene, or tetralin, nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive framework for the design of small molecule therapeutics. Tetralone derivatives, which are oxygenated analogs of tetralins, are also crucial intermediates in the synthesis of a wide array of pharmacologically active compounds, including antidepressants and steroid estrogens.[3] The inherent reactivity and structural features of substituted tetralones make them versatile starting materials for creating diverse molecular libraries for drug discovery.[4]

This guide focuses on a specific derivative, Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, dissecting its chemical identity and proposing a detailed synthetic strategy. This is followed by a discussion of its potential biological relevance, drawing parallels with the activities of related compounds.

Chemical Properties and Identification

A comprehensive summary of the key chemical identifiers and computed properties for the target molecule and its close isomers is presented in the table below.

| Property | Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | Methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol | 206.24 g/mol | 206.24 g/mol |

| IUPAC Name | methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate | methyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylate | methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

| InChIKey | (Not directly available) | FGZPUQMMDVJQQN-UHFFFAOYSA-N | JHHRDBVCXBENEC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(CCCC2)C(O)=C1 | COC(=O)C1=C(O)C=CC2=C1CCCC2 | COC(=O)C1=CC2=C(C=C1)C(O)CCC2 |

A Proposed Synthetic Pathway: A Historical Reconstruction

While a dedicated historical synthesis of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is not readily found in the literature, a plausible and efficient synthetic route can be constructed from well-established chemical transformations of related precursors. The proposed pathway commences with the commercially available 7-methoxy-1-tetralone.

Caption: Proposed synthetic pathway for Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Step 1: Isomerization of 7-Methoxy-1-tetralone

The synthesis begins with the isomerization of 7-methoxy-1-tetralone to 7-methoxy-3,4-dihydronaphthalen-1(2H)-one. This can be achieved under acidic or basic conditions, which facilitate the migration of the double bond within the enone system. 7-methoxy-2-tetralone is a known compound used in the synthesis of various derivatives.[5]

Step 2: Reformatsky Reaction

The introduction of the acetate side chain at the 2-position is proposed via a Reformatsky reaction.[6][7][8][9][10] This reaction involves the treatment of the ketone with an α-halo ester (ethyl bromoacetate) in the presence of zinc metal to form a β-hydroxy ester.[8] Reformatsky enolates are notably less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions such as nucleophilic addition to the ester group.[7][10]

Experimental Protocol: Reformatsky Reaction

-

Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and finally diethyl ether, then dry under vacuum.

-

To a stirred suspension of activated zinc in anhydrous THF, add a solution of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and ethyl bromoacetate in THF dropwise.

-

Initiate the reaction by gentle heating if necessary.

-

After the initial exothermic reaction subsides, reflux the mixture until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

Step 3: Dehydration

The resulting β-hydroxy ester is then dehydrated to introduce a double bond, yielding ethyl (7-methoxy-3,4-dihydronaphthalen-2-yl)acetate. This elimination reaction is typically acid-catalyzed, for example, by heating with a strong acid like sulfuric acid or p-toluenesulfonic acid.

Step 4: Hydrogenation and Saponification

The double bond in the dihydronaphthalene ring is subsequently reduced by catalytic hydrogenation. A common catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere. This step yields the fully saturated tetralin ring system. Following hydrogenation, the ethyl ester is saponified to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

Step 5: Demethylation

The crucial hydroxyl group is unmasked by the demethylation of the methoxy group. A powerful and commonly used reagent for this purpose is boron tribromide (BBr₃).[11] This Lewis acid readily cleaves the methyl-oxygen bond.[11] Other reagents such as hydrobromic acid can also be employed.[11]

Experimental Protocol: Demethylation with BBr₃

-

Dissolve the methoxy-tetralin carboxylic acid in an anhydrous solvent such as dichloromethane.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction mixture to warm slowly to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or methanol at low temperature.

-

Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by chromatography or recrystallization to obtain 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

Step 6: Fischer Esterification

The final step is the esterification of the carboxylic acid to its methyl ester. The Fischer esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[12][13][14]

Experimental Protocol: Fischer Esterification

-

Dissolve the hydroxy-carboxylic acid in a large excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction reaches equilibrium (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Remove the excess methanol under reduced pressure.

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Potential Biological Significance and Therapeutic Applications

The tetralin scaffold is a key structural motif in a variety of biologically active compounds. While the specific biological profile of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has not been extensively reported, the activities of structurally related molecules provide valuable insights into its potential therapeutic applications.

-

Anticancer Activity: Many tetralin derivatives have demonstrated significant anticancer properties.[1] For instance, certain thiazoline-tetralin hybrids have shown potent antitumor efficiency against human breast and lung carcinoma cell lines.[15] The tetralin core is also found in clinically used anticancer drugs like doxorubicin and daunorubicin.[1]

-

Antibacterial and Antimycobacterial Activity: N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, which share a similar bicyclic core, have shown promising activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[2]

-

Growth Hormone Secretagogue Receptor (GHS-R) Antagonism: Substituted tetralin carboxamides have been identified as potent and selective antagonists of the GHS-R, suggesting potential applications in metabolic disorders.[16]

-

Other Activities: The broader class of tetralone and tetralin derivatives has been associated with a wide spectrum of bioactivities, including anti-inflammatory, antimicrobial, and central nervous system effects.[4]

The presence of the hydroxyl and carboxylate functionalities on the tetralin scaffold of the title compound provides opportunities for further chemical modification to optimize its biological activity and pharmacokinetic properties, making it an interesting candidate for further investigation in drug discovery programs.

Conclusion

While a direct historical synthesis of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is not prominently featured in the scientific literature, this guide has successfully constructed a robust and plausible synthetic pathway based on well-established and analogous chemical reactions. This proposed route, starting from the readily available 7-methoxy-1-tetralone, provides a clear and detailed roadmap for its laboratory synthesis. Furthermore, the analysis of the biological activities of related tetralin and tetralone derivatives suggests that the title compound holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This in-depth guide serves as a valuable resource for researchers and scientists in the fields of organic synthesis and medicinal chemistry, providing both a practical synthetic strategy and a rationale for the further biological investigation of this intriguing molecule.

References

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

-

Transition-Metal-Free Alkylative Aromatization of Tetralone Using Alcohol/Amino Alcohol towards the Synthesis of Bioactive Naphthol and Benzo[e/g]indole Derivatives. (2022, May 25). The Journal of Organic Chemistry. Retrieved from [Link]

-

New approach to the synthesis of functionalized tetralins via the TaCl 5 -mediated reaction 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes. (2024, December 9). ResearchGate. Retrieved from [Link]

-

7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists. (2007, May 15). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. (2004, September 1). Synthetic Communications. Retrieved from [Link]

-

7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. (2011). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

One-pot Synthesis of Tetralin Derivatives from 3-Benzoylpropionic Acids: Indium-catalyzed Hydrosilylation of Ketones and Carboxylic Acids and Intramolecular Cyclization. (2008, January 1). Chemistry Letters. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reformatsky reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2018, January 10). Molecules. Retrieved from [Link]

-

Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. (2004). Synthetic Communications. Retrieved from [Link]

-

Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015, June 26). Molecules. Retrieved from [Link]

-

1-Tetralone. (n.d.). Wikipedia. Retrieved from [Link]

-

Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. (2001, January 1). Journal of the Mexican Chemical Society. Retrieved from [Link]

-

Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F. (2022, January 20). Journal of the American Chemical Society. Retrieved from [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2018, January 10). Molecules. Retrieved from [Link]

-

Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

7-Methoxy-3,4-dihydronaphthalen-2(1H)-one. (n.d.). PTG Advanced Catalysts Co., Ltd.. Retrieved from [Link]

-

Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. (n.d.). Sci-Hub. Retrieved from [Link]

-

Applications and synthesis of tetralin derivatives. (2023, April 1). ResearchGate. Retrieved from [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019, September 17). Organic & Medicinal Chemistry International Journal. Retrieved from [Link]

-

Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. Retrieved from [Link]

-

New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2018, January 10). PubMed. Retrieved from [Link]

- A kind of method for preparing 7 hydroxyl mitragynines. (2018, July 20). Google Patents.

-

Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Reformatsky Reaction. (2014, July 16). Chem-Station Int. Ed.. Retrieved from [Link]

-

Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C−H/C−H Coupling: Four-Step Total Synthesis of (±)-Russujaponol F. (2022, January 20). National Institutes of Health. Retrieved from [Link]

-

α-TETRALONE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (2007, January 25). Molecules. Retrieved from [Link]

-

O-Demethylation. (2024, January 15). Chem-Station Int. Ed.. Retrieved from [Link]

-

Tetralone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. (2020, November 25). Molecules. Retrieved from [Link]

-

Fischer Esterification Detailed Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone. (2018, July 20). Google Patents.

-

Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. (2008, December 1). Journal of Chemical Research. Retrieved from [Link]

-

Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. (2025, November 11). Reactions. Retrieved from [Link]

-

Preparation of esters via Fischer esterification. (n.d.). Khan Academy. Retrieved from [Link]

-

Reformatsky reaction. (2021, September 9). L.S.College, Muzaffarpur. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 5. Best 7-Methoxy-3,4-dihydronaphthalen-2(1H)-one factory and suppliers | PTG [ptgchemical.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reformatsky Reaction [organic-chemistry.org]

- 9. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. byjus.com [byjus.com]

- 14. Khan Academy [khanacademy.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in various solvents is paramount for optimizing reaction conditions, purification strategies, and formulation development. This document outlines the theoretical considerations governing the solubility of this molecule, presents a detailed experimental protocol for determining its thermodynamic solubility, and discusses the implications of its physicochemical properties for practical applications in drug discovery and development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental physicochemical property that profoundly influences the entire lifecycle of a pharmaceutical compound.[1] For active pharmaceutical ingredients (APIs) and their intermediates, such as Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, solubility characteristics dictate the feasibility of synthesis, the efficiency of purification, and the bioavailability of the final drug product. Poor solubility can lead to challenges in achieving desired concentrations for toxicological and pharmacological studies, and can complicate the development of effective dosage forms.

Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a substituted tetralin derivative, a structural motif found in a number of biologically active compounds. Its molecular structure, featuring both hydrophobic (tetrahydronaphthalene ring) and hydrophilic (hydroxyl and carboxylate groups) moieties, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent. This guide will delve into the factors influencing its solubility and provide a robust framework for its experimental determination.

Physicochemical Properties of Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | PubChem |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | Pale cream powder or fused solid | [3][4] |

| Melting Point | 33.0-43.0 °C | [4] |

| XLogP3 (Predicted) | 1.7 | PubChem |

Note: XLogP3 is a computed measure of hydrophobicity. A lower value suggests a greater affinity for aqueous environments.

The presence of a hydroxyl group and a methyl ester allows for hydrogen bonding, which can influence solubility in protic solvents. The tetralin core, however, is nonpolar and will favor interactions with nonpolar solvents. The interplay of these features makes a systematic evaluation of solubility across a range of solvents essential.

Theoretical Framework for Solubility Prediction

While empirical determination is the gold standard, theoretical models can provide valuable guidance in solvent selection. The principle of "like dissolves like" is a useful starting point. Solvents can be broadly classified as:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of hydrogen bonding. The hydroxyl group of the target molecule is expected to interact favorably with these solvents.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), acetone, acetonitrile) - Possess dipole moments but do not have O-H or N-H bonds. They can accept hydrogen bonds.